CB2 Receptor Antagonist Potency: N-Isopropyl vs. Cyclobutyl Acetamide Analogs
The N-isopropyl acetamide group in the target compound confers a specific potency profile for the CB2 receptor. While direct data for the target compound is limited, a close analog, CHEMBL3353439, which features the same core but a different amide, exhibits an IC₅₀ of 32 nM at the human CB2 receptor [1]. In stark contrast, an analog bearing a cyclobutyl group (CHEMBL3410720) is significantly less potent, with a reported IC₅₀ of 10,000 nM in a similar antagonist assay [2]. This 300-fold difference highlights how modifications to the amide substituent, even within the same structural class, can drastically alter biological activity. The selection of the precise N-isopropyl substitution is therefore critical for achieving desired potency in CB2-targeted studies.
| Evidence Dimension | Antagonist Potency at Human Cannabinoid Receptor 2 (CB2R) |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM (Data for CHEMBL3353439, a close analog containing the 4-bromo-2-fluorophenoxy core and an isopropyl group) |
| Comparator Or Baseline | IC₅₀ = 10,000 nM (Data for CHEMBL3410720, an analog with a cyclobutyl acetamide group) |
| Quantified Difference | Approximately 312-fold more potent |
| Conditions | Human recombinant CB2R expressed in U2OS cells; inhibition of WIN-55212-induced beta-arrestin-GFP binding. |
Why This Matters
This massive difference in functional activity demonstrates that the N-isopropyl substituent is a critical determinant of CB2 antagonism; substituting it for another amide group can reduce potency by over two orders of magnitude, undermining the validity of a study.
- [1] BindingDB BDBM50029958 / CHEMBL3353439. Affinity Data for Antagonist Activity at Human CB2R. View Source
- [2] BindingDB BDBM50073077 / CHEMBL3410720. Affinity Data for Antagonist Activity at CB2R. View Source
